

A Technical Guide to the Spectroscopic Analysis of 1,1-Diethoxypentane

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Compound of Interest

Compound Name: **1,1-Diethoxypentane**

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This guide provides a comprehensive overview of the key spectroscopic data for **1,1-diethoxypentane** (valeraldehyde diethyl acetal), a valuable acetal in organic synthesis and various industrial applications. Due to the limited availability of published experimental spectra, this document combines literature-sourced mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The methodologies for obtaining such spectra are also detailed to facilitate experimental replication and analysis.

Spectroscopic Data Summary

The following tables summarize the mass spectrometry, predicted ¹H NMR, predicted ¹³C NMR, and predicted IR data for **1,1-diethoxypentane**.

Table 1: Mass Spectrometry Data for **1,1-Diethoxypentane**

Parameter	Value
Mass Spectrum (Electron Ionization)	m/z (Relative Intensity)
Major Fragment 1	103 (99.99%)
Major Fragment 2	47 (74.27%)
Major Fragment 3	69 (67.60%)
Major Fragment 4	115 (61.83%)
Major Fragment 5	75 (50.36%)
Data sourced from PubChem CID 77223. [1]	

Table 2: Predicted ¹H NMR Data for **1,1-Diethoxypentane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.4 - 4.6	Triplet	1H	O-CH-O
~ 3.4 - 3.6	Quartet	4H	O-CH ₂ -CH ₃
~ 1.5 - 1.7	Multiplet	2H	O-CH-CH ₂ -
~ 1.2 - 1.4	Multiplet	4H	-(CH ₂) ₂ -CH ₃
~ 1.1 - 1.2	Triplet	6H	O-CH ₂ -CH ₃
~ 0.8 - 1.0	Triplet	3H	-CH ₂ -CH ₃

Table 3: Predicted ¹³C NMR Data for **1,1-Diethoxypentane**

Chemical Shift (δ , ppm)	Assignment
~ 100 - 105	O-CH ₂ -O
~ 60 - 65	O-CH ₂ -CH ₃
~ 35 - 40	O-CH-CH ₂ -
~ 25 - 30	-CH ₂ -CH ₂ -CH ₃
~ 20 - 25	-CH ₂ -CH ₂ -CH ₃
~ 15 - 20	O-CH ₂ -CH ₃
~ 10 - 15	-CH ₂ -CH ₃

Predicted NMR data is based on typical chemical shifts for acetals, ethers, and alkyl chains.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 4: Predicted Infrared (IR) Spectroscopy Data for **1,1-Diethoxypentane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2850	Strong	C-H stretch (alkane)
1470 - 1450	Medium	C-H bend (alkane)
1380 - 1365	Medium	C-H bend (alkane)
1150 - 1050	Strong	C-O stretch (acetal/ether)

Predicted IR data is based on characteristic absorption frequencies for alkanes and ethers.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid samples such as **1,1-diethoxypentane**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1,1-diethoxypentane** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6).
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay). For ^{13}C NMR, a proton-decoupled experiment is standard.
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one or two drops of **1,1-diethoxypentane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
 - Mount the salt plates in the spectrometer's sample holder.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the sample in the spectrometer.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the major absorption bands and their corresponding wavenumbers.
 - Correlate the observed absorptions with known functional group frequencies to confirm the presence of C-H (alkane) and C-O (acetal/ether) bonds.

2.3 Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

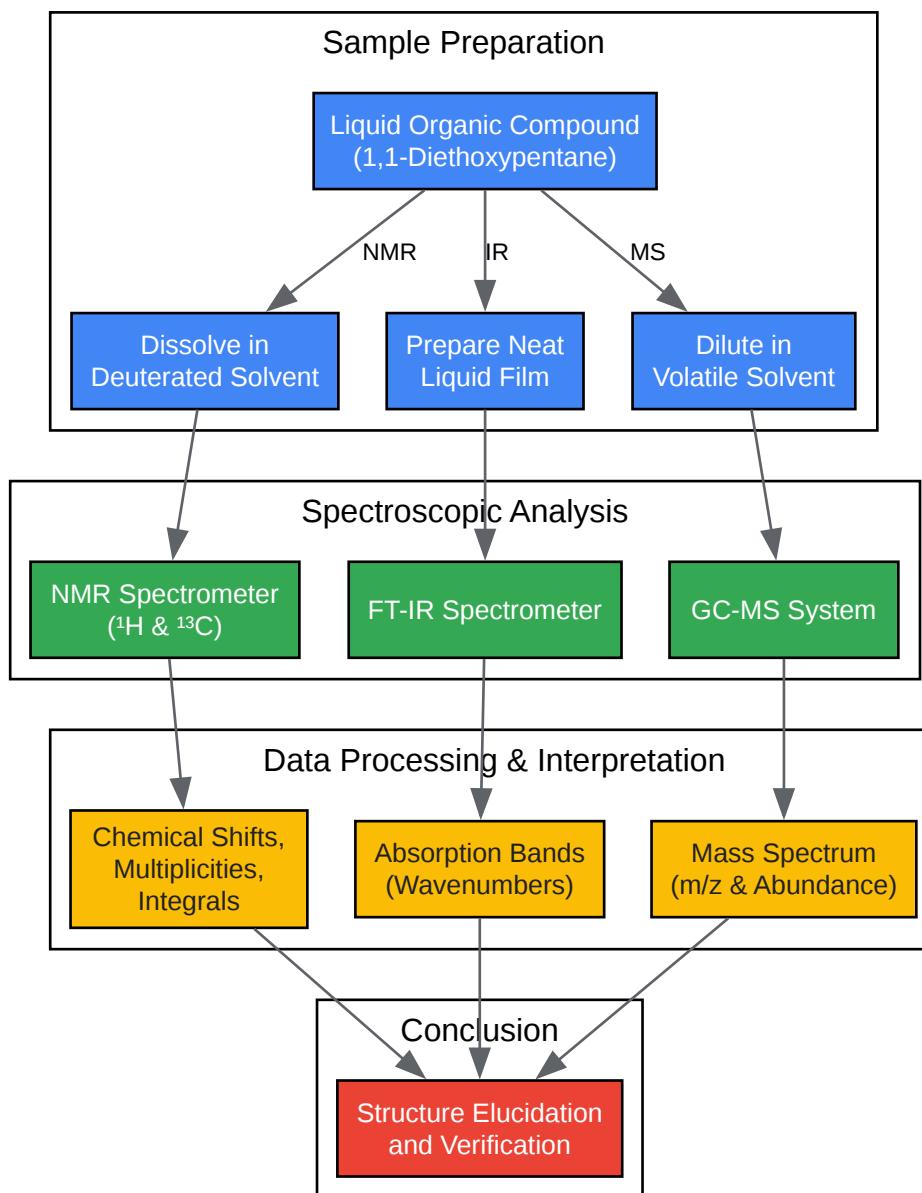
- Prepare a dilute solution of **1,1-diethoxypentane** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Inject a small volume (typically 1 μ L) of the solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the stationary phase.

- Ionization and Mass Analysis:
 - As **1,1-diethoxypentane** elutes from the GC column, it enters the mass spectrometer's ion source.
 - For Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.
 - The molecular ion peak (if present) corresponds to the molecular weight of the compound.
 - The fragmentation pattern provides structural information. Analyze the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound.

General Workflow for Spectroscopic Analysis of a Liquid Organic Compound

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Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

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